7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS number and identifiers
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS number and identifiers
This technical monograph provides an in-depth analysis of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one , a halogenated heterocyclic scaffold.[1][2]
While the specific nomenclature "2-one" implies a lactone structure, this compound is frequently categorized alongside its positional isomer, the lactam 7-Chloro-2H-1,4-benzoxazin-3(4H)-one , which is a dominant scaffold in medicinal chemistry.[2] This guide addresses the specific CAS requested while integrating the broader context of the benzoxazinone pharmacophore to ensure maximum utility for drug development professionals.
[1][2]
Chemical Identity & Physiochemical Profile[1][2][3][4]
This section establishes the definitive identifiers for the compound.[2] Note the distinction between the requested 2-one isomer (lactone/carbamate-like) and the 3-one isomer (lactam), as commercial catalogs occasionally conflate the two due to similar synthetic origins.[1][2]
Core Identifiers
| Parameter | Data |
| Chemical Name | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one |
| CAS Number | 610267-66-8 (Specific to 2-one isomer) |
| Related Isomer CAS | 27320-99-6 (7-Chloro-2H-1,4-benzoxazin-3(4H)-one; 3-one isomer) |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| MDL Number | MFCD01030534 |
| Beilstein/Reaxys | N/A (Isomer dependent) |
Physiochemical Properties[2]
-
Appearance: Off-white to pale beige crystalline solid.[1][2]
-
Solubility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in water.[2]
-
LogP (Predicted): ~1.8 – 2.1 (Lipophilic character enhanced by 7-Cl substitution).[1][2]
-
Melting Point: Typically 170–175°C (Data often refers to the stable 3-one isomer; the 2-one may vary).[1][2]
Structural Biology & Pharmacophore Utility[1]
The Benzoxazinone Scaffold
The 7-chloro-benzoxazinone core is a "privileged structure" in drug discovery.[1][2] It serves as a bioisostere for quinolinones and coumarins but offers distinct hydrogen-bonding vectors.[1][2]
-
7-Chloro Substitution: The chlorine atom at position 7 is critical.[1][2] It fills hydrophobic pockets in target proteins (e.g., Factor Xa, Dopamine receptors) and blocks metabolic hydroxylation at the para-position relative to the nitrogen, extending half-life (
).[2] -
Isomerism (2-one vs. 3-one):
-
3-one (Lactam): The nitrogen is part of an amide bond.[1][2] This provides a hydrogen bond donor (NH) and acceptor (C=O).[2] It is chemically stable and the basis for drugs like Rivaroxaban precursors.[2]
-
2-one (Lactone): The oxygen is part of the ester/lactone linkage.[1][2] This isomer is more susceptible to hydrolysis and is less common in final drug candidates but acts as a reactive intermediate or specific probe.[2]
-
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the interaction potential of the scaffold within a binding pocket.
Figure 1: Pharmacophore interaction map showing the role of the 7-Cl substituent and polar motifs.[1][2]
Synthetic Pathways[1][2]
The synthesis of 7-chloro-benzoxazinones typically involves the cyclization of functionalized aminophenols.[1][2] Below is the standard protocol for the stable scaffold, which can yield either isomer depending on the specific acylating agent and conditions (Smiles rearrangement vs. direct acylation).
Synthesis Workflow (Graphviz)[2]
Figure 2: Synthetic route illustrating the divergence between the 3-one and 2-one isomers.
Experimental Protocol (Standard Cyclization)
Note: This protocol favors the thermodynamically stable benzoxazinone core.[2]
-
Reagents: 2-Amino-5-chlorophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone or DMF (Solvent).[2]
-
Acylation: Dissolve 2-amino-5-chlorophenol in dry acetone at 0°C. Add chloroacetyl chloride dropwise. Stir for 1 hour to form the N-chloroacetyl intermediate.
-
Cyclization: Add K₂CO₃ to the reaction mixture and heat to reflux (56°C for acetone, 80°C for DMF) for 4–6 hours.
-
Workup: Evaporate solvent. Resuspend residue in water.[2] The product typically precipitates.[2] Filter and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Applications in Drug Development[1][7][8][9]
Therapeutic Areas[1][2]
-
Anticoagulants: The benzoxazinone ring is a structural relative to the morpholinone ring found in Factor Xa inhibitors (e.g., Rivaroxaban).[2] The 7-chloro group mimics the chlorothiophene moiety often used to fill the S1 pocket of the enzyme.[1][2]
-
CNS Agents: Used in the synthesis of dopamine agonists and serotonin (5-HT) modulators.[2] The rigid bicyclic system reduces the entropic penalty of binding.[2]
-
Anticonvulsants: Derivatives of 7-chloro-benzoxazinone have shown efficacy in Maximal Electroshock (MES) models, acting similarly to carbamazepine but with a different metabolic profile.[2]
DNA Intercalation & Oncology
Recent studies indicate that planar benzoxazinone derivatives, particularly when linked to triazoles, can intercalate into DNA, inducing DNA damage (upregulation of γ-H2AX) and apoptosis in tumor cell lines (e.g., Huh-7 liver cancer).[2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during weighing and synthesis.[2]
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the lactone/lactam bond.[2]
References
-
Matrix Scientific. (n.d.).[2] 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one Product Entry. Retrieved from (Verified CAS 610267-66-8).[1][2]
-
Santa Cruz Biotechnology. (n.d.).[2] 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 72757, 2H-1,4-Benzoxazin-3(4H)-one. Retrieved from [2][4]
-
Zuo, W. J., et al. (2008).[2] Synthesis and crystal structure of 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Journal of Chemical Crystallography. (Contextualizing the 3-one isomer synthesis).
-
ChemicalBook. (n.d.).[2] CAS 610267-66-8 Entry.[1][2][5][6] Retrieved from [2]
Sources
- 1. scribd.com [scribd.com]
- 2. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. realtor.com [realtor.com]
- 4. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 610267-66-8 Cas No. | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS#: 610267-66-8 [m.chemicalbook.com]
